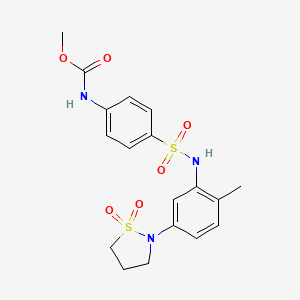
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H20FN3O4 and its molecular weight is 433.439. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthetic Routes
The development of novel synthetic routes for complex molecules is a critical aspect of chemical research, providing the foundation for further pharmacological study. A practical and scalable synthetic route to a molecule structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide, known as YM758 monophosphate, has been developed. This synthesis avoids the use of unstable intermediates, significantly improving yield without requiring purification by column chromatography for all steps, showcasing advancements in medicinal chemistry synthesis techniques (Yoshida et al., 2014).
Imaging Applications
The compound 18F-ISO-1, structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide, demonstrates the molecule's potential in imaging applications. This study highlights the feasibility of using PET imaging to evaluate the proliferative status of solid tumors, with significant correlation found between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation marker, indicating its promise for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Antibacterial Activity
Research into quinazoline derivatives, such as the synthesis and evaluation of novel compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, underscores the potential of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide and its analogs in antibacterial applications. These studies provide a valuable insight into the structure-activity relationship, demonstrating that certain structural modifications can enhance antibacterial potency significantly (Kuramoto et al., 2003).
Metabolic Pathways and Excretion
Understanding the metabolic pathways and excretion mechanisms of pharmaceutical compounds is essential for their development and safety profiling. Research into the metabolites of YM758, a compound related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide, in human subjects, has shed light on its renal and hepatic excretion pathways. Such studies are crucial for predicting the compound's behavior in the human body, informing dosing regimens, and identifying potential drug interactions (Umehara et al., 2009).
Propiedades
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-22-9-6-17(27-23(29)15-10-19(31-2)13-20(11-15)32-3)12-21(22)24(30)28(14)18-7-4-16(25)5-8-18/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZNKHSEJOEDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683471.png)
![8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B2683472.png)

![N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide](/img/structure/B2683475.png)
![(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2683476.png)
![4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2683477.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2683482.png)




![Tert-butyl (3aR,7aS)-2-(6-chloropyridazine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2683491.png)
![1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2683493.png)